molecular formula C5H7N3O2 B1585227 5-Methylaminouracil CAS No. 7577-92-6

5-Methylaminouracil

Cat. No. B1585227
CAS RN: 7577-92-6
M. Wt: 141.13 g/mol
InChI Key: DYRPKHXNULRIQL-UHFFFAOYSA-N
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Description

5-Methylaminouracil is a chemical compound with the IUPAC name 5-(methylamino)-2,4(1H,3H)-pyrimidinedione . It has a molecular weight of 141.13 and is typically stored in a dark, dry place at room temperature .


Molecular Structure Analysis

The InChI code for 5-Methylaminouracil is 1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methylaminouracil are not detailed in the retrieved sources, it’s known that 5-aminouracil, a related compound, has been used as a substitute of thymine in the chemistry of DNA oligonucleotides .


Physical And Chemical Properties Analysis

5-Methylaminouracil is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Antitumor Activity

5-Methylaminouracil, a derivative of uracil, has been studied for its antitumor activity. A notable derivative, 5-(5′,6′-benzocoumaro-3′-yl)methylaminouracil (BCMU), demonstrates significant antitumor activity, especially in its liposomal form. BCMU, compared to 5-fluorouracil, a well-known antitumor drug, has shown increased tumor growth inhibition and increased the lifetime of experimental animals. The liposomal form of BCMU is superior in both qualitative and quantitative terms to its nonmodified compound and 5-fluorouracil (Marchenko et al., 2006).

Potential Mechanism of Action

In vivo studies of BCMU, a derivative of 5-methylaminouracil, have suggested a direct interaction with DNA molecules, forming stable complexes. This interaction is associated with chromatin condensation, nuclear picnosis, increased DNase activity, and the appearance of high-molecular DNA fragments in cancer cells. This mechanism might contribute to its antitumor activity (Kopylchuk et al., 2007).

Pharmaceutical Developments

Developments in pharmaceutical applications of 5-methylaminouracil derivatives include the synthesis of novel compounds and their evaluation for medicinal use. The reaction of 5-aminouracil with ethyl cyanoacetate using microwave irradiation has been explored to produce derivatives with potential therapeutic applications. These derivatives have been optimized and investigated for their structural properties and stability, highlighting the ongoing research into the pharmaceutical applications of 5-methylaminouracil and its derivatives (Fahim & Abu-El Magd, 2021).

Safety And Hazards

Safety data sheets suggest that exposure to 5-Methylaminouracil should be avoided. If inhaled or ingested, medical attention should be sought immediately . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

5-(methylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRPKHXNULRIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292256
Record name 5-Methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylaminouracil

CAS RN

7577-92-6
Record name NSC81178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
AP Phillips - Journal of the American Chemical Society, 1951 - ACS Publications
Although the high reactivity for replacement re-actions of pyrimidines bearing a 2, 4-or 6-chloro group is well known, little has been done with halogen in the5-position. Previously 5-…
Number of citations: 27 pubs.acs.org
LR Yakupova, AV Ivanova, RL Safiullin… - Russian Chemical …, 2010 - Springer
… dioxane peroxide radicals with 6 methyluracil (1), 6 methyl 5 piperidino uracil (2), 6 methyl 5 morpholinomethyluracil (3), 6 methyl 5 morpholinouracil (4), 6 me thyl 5 methylaminouracil (…
Number of citations: 20 link.springer.com
LA Gutorov, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1967 - Springer
… A scheme for synthesizing 8-dialkylaminomethyl derivatives of theobromine from 3-methyi4-amino-5-methylaminouracil without the intermediacy of 8-methyltheobromine has been …
Number of citations: 3 link.springer.com
L Bankel, G Lindstedt, S Lindstedt - Biochimica et Biophysica Acta (BBA) …, 1977 - Elsevier
A partially purified preparation of thymine 7-hydroxylase (thymine, 2-oxoglutarate : oxygen oxidoreductase (7-hydroxylating), EC 1.14.11.6) from Neurospora crassa was incubated with …
Number of citations: 17 www.sciencedirect.com
OA Moe, DT Warner, MI Buckley - Journal of the American …, 1951 - ACS Publications
Preparation of 7, 7-Dicarbethoxypimelic Dialdehyde I.—The 7, 7-dicarbethoxybutyraldehyde (142.4 g.) was dis-solved in 250 cc. of absolute ethanol. After cooling to 0 the catalyst (0.15 …
Number of citations: 9 pubs.acs.org
TY Shen, JF McPherson, BO Linn - Journal of Medicinal Chemistry, 1966 - ACS Publications
… c Pyrimidine base, 5-methylaminouracil. with the acetylated derivative (V), or with the pyrimidine base, 5-methylaminouracil (VI), itself. Two more … 5-Methylaminouracil (VI) wav …
Number of citations: 40 pubs.acs.org
DB Dunn, JD Smith - Biochemical journal, 1958 - ncbi.nlm.nih.gov
While investigating the effects of structural analogues of thymine on the thymine-requiring strain of E&cherichia coli 15T we noticed the presence in the bacterial deoxyribonucleic acid …
Number of citations: 287 www.ncbi.nlm.nih.gov
M Sprecher, DB Sprinson - Biochemistry, 1965 - ACS Publications
… VIII described in the present communication a similar procedure was published by Bredereck and Gotsmann (1962) for the synthesis of 4-amino-l,3-dimethyl-5-methylaminouracil. The …
Number of citations: 7 pubs.acs.org
LA Gutorov, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1967 - Springer
A new three-step method has been developed for the synthesis of 8-methyltheobromine from 3-methyl-4-aminouracil, based on its bromination, the conversion of 3-methyl-4-amino-5-…
Number of citations: 3 link.springer.com
RS Glass, MJ Berry, E Block, HT Boakye… - … , Sulfur, and Silicon, 2008 - Taylor & Francis
… Monoselenophosphate was also shown to be the source of the selenium in the metalloid modified base (2-seleno-5-methylaminouracil) that occurs in some tRNAs found in anaerobic …
Number of citations: 10 www.tandfonline.com

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